5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of fused heterocyclic molecules featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. Its structure includes a 3,5-dimethylpiperidinyl group and a 4-isopropylphenyl moiety attached via a methylene bridge at position 5 of the core. The 2-methyl substituent on the thiazole ring further modulates steric and electronic properties. Detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided sources, necessitating reliance on structural analogs for comparative analysis.
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-13(2)17-6-8-18(9-7-17)19(25-11-14(3)10-15(4)12-25)20-21(27)26-22(28-20)23-16(5)24-26/h6-9,13-15,19,27H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFDAWJCAMRPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for various biological activities. The presence of the piperidine and isopropylphenyl moieties contributes to its pharmacological profile. The molecular formula and structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅OS
- SMILES Notation : Cc1cc(SC(=N)N=Nc2c[nH]c(=S)c(=N)c2C)cc(c1)C(C)C
Cytotoxicity
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole demonstrate potent activity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (OSCC) .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 | < 1 | High |
| HT29 | < 1 | High |
| OSCC (Ca9-22) | < 4 | Moderate |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a candidate for further development as an anti-cancer agent.
The proposed mechanisms through which this compound exerts its cytotoxic effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells characterized by caspase activation and mitochondrial membrane potential depolarization .
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at specific phases (G2/M and subG1), leading to increased rates of apoptosis .
Case Studies
In a controlled study evaluating the efficacy of structurally similar compounds against various cancer types, it was found that those with the thiazolo[3,2-b][1,2,4]triazole core exhibited enhanced selectivity towards malignant cells compared to non-malignant cells. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest analog identified in the evidence is 5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 1008068-75-4) . A comparative analysis is outlined below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Substituent Effects :
- The 4-isopropylphenyl group in the target compound introduces significant steric bulk and lipophilicity compared to the 2-fluorophenyl group in the analog. This may enhance membrane permeability but reduce solubility in aqueous media.
- The fluorine atom in the analog could improve metabolic stability via electron-withdrawing effects, whereas the isopropyl group may favor hydrophobic interactions in biological targets.
Molecular Weight: The target compound’s higher molecular weight (~398 vs.
Synthetic Accessibility :
- The 4-isopropylphenyl substituent may require more complex synthetic steps compared to fluorophenyl derivatives, impacting scalability.
Research Findings and Theoretical Considerations
While experimental data for the target compound are absent in the provided evidence, inferences can be drawn from its structural analog:
- Biological Activity : Fluorinated analogs like CAS 1008068-75-4 are often prioritized in drug discovery for their balance of stability and reactivity. The target compound’s bulkier substituent might shift activity toward targets requiring steric complementarity (e.g., allosteric enzyme pockets).
- Pharmacokinetics : The higher lipophilicity of the target compound could prolong half-life but necessitate formulation strategies to address poor aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
